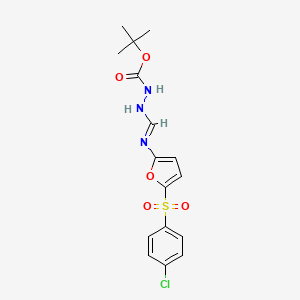

Hydrazinecarboxylic acid, 2-((5-((4-(chlorophenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester

CAS No.: 75745-76-5

Cat. No.: VC18462313

Molecular Formula: C16H18ClN3O5S

Molecular Weight: 399.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75745-76-5 |

|---|---|

| Molecular Formula | C16H18ClN3O5S |

| Molecular Weight | 399.8 g/mol |

| IUPAC Name | tert-butyl N-[[(E)-[5-(4-chlorophenyl)sulfonylfuran-2-yl]iminomethyl]amino]carbamate |

| Standard InChI | InChI=1S/C16H18ClN3O5S/c1-16(2,3)25-15(21)20-19-10-18-13-8-9-14(24-13)26(22,23)12-6-4-11(17)5-7-12/h4-10H,1-3H3,(H,18,19)(H,20,21) |

| Standard InChI Key | KLTRGXNLWLORMC-UHFFFAOYSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NN/C=N/C1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NNC=NC1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl -[[()-[5-(4-chlorophenyl)sulfonylfuran-2-yl]iminomethyl]amino]carbamate, reflects its intricate architecture . Key structural elements include:

-

A furan ring at position 2, functionalized with a sulfonyl group linked to a 4-chlorophenyl substituent.

-

An iminomethyl hydrazinecarboxylate group, where the hydrazine backbone is esterified with two methyl groups.

-

A tert-butyl carbamate protecting group on the hydrazine nitrogen.

The -configuration of the imine double bond () is stabilized by conjugation with the furan ring and sulfonyl group, as evidenced by computational modeling .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 75745-76-5 |

| Molecular Formula | |

| Molecular Weight | 399.8 g/mol |

| XLogP3 | 3.4 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 8 |

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions, typically starting from furan-2-carbaldehyde and 4-chlorobenzenesulfonyl chloride. A proposed pathway includes:

-

Sulfonylation of Furan: Reaction of furan-2-carbaldehyde with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) yields 5-(4-chlorophenyl)sulfonylfuran-2-carbaldehyde.

-

Imine Formation: Condensation of the aldehyde with tert-butyl hydrazinecarboxylate in the presence of a dehydrating agent (e.g., molecular sieves) forms the imine intermediate .

-

Esterification: Methylation of the hydrazinecarboxylic acid intermediate using dimethyl sulfate or methyl iodide in the presence of a base (e.g., ) completes the synthesis.

Key Reaction Conditions

-

Temperature: 60–80°C for sulfonylation and imine formation.

-

Catalysts: Amberlyst-36 or similar acid catalysts for esterification .

-

Solvents: Dichloromethane or dimethyl carbonate (DMC) for greener synthesis .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR:

-

NMR:

Mass Spectrometry (MS)

The ESI-MS spectrum displays a molecular ion peak at 400.1 (), consistent with the molecular formula . Fragment ions at 243.0 and 156.8 correspond to cleavage at the sulfonyl and carbamate groups, respectively .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume